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Compound of Interest

Compound Name:
Acetone O-

pentafluorophenylmethyl-oxime

Cat. No.: B1594457 Get Quote

This guide provides a comprehensive overview of Acetone O-pentafluorophenylmethyl-
oxime, a significant derivative in analytical chemistry. Tailored for researchers, scientists, and

professionals in drug development, this document delves into its fundamental properties,

synthesis, analytical characterization, and applications, grounding all information in established

scientific principles.

Core Molecular Attributes
Acetone O-pentafluorophenylmethyl-oxime is a synthetically derived oxime ether. The

incorporation of the pentafluorophenyl group imparts unique properties, particularly enhancing

its utility in sensitive analytical detection methods.

Molecular Formula and Weight
The chemical formula for Acetone O-pentafluorophenylmethyl-oxime is C₁₀H₈F₅NO.[1][2][3]

Its molecular weight is approximately 253.17 g/mol .[1][2][3]

Chemical Structure and Identifiers
The structure consists of an acetone oxime core where the hydroxyl hydrogen is replaced by a

pentafluorobenzyl group.

CAS Number: 899828-53-6[1]
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Synonyms: Acetone O-2,3,4,5,6-PFBHA-oxime, O-(2,3,4,5,6-Pentafluorobenzyl)-N-

isopropylidenehydroxylamine, 2-Propanone O-[(pentafluorophenyl)methyl]oxime[1][2]

Property Value Source

Molecular Formula C₁₀H₈F₅NO [1][2][3]

Molecular Weight 253.17 g/mol [1][2][3]

CAS Number 899828-53-6 [1]

Synthesis and Mechanistic Insights
The synthesis of Acetone O-pentafluorophenylmethyl-oxime is a direct application of O-

alkylation of an oxime. The process involves the reaction of acetone oxime with a

pentafluorobenzylating agent.

Conceptual Synthesis Workflow
The synthesis can be logically broken down into two primary stages: the formation of the

acetone oxime precursor and its subsequent derivatization.
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Stage 1: Acetone Oxime Formation

Stage 2: O-Alkylation

Acetone

Condensation Reaction

Hydroxylamine (NH₂OH)

Acetone Oxime

O-Alkylation (SN2)

Pentafluorobenzyl Halide Base (e.g., NaH, NaOMe)

Acetone O-pentafluorophenylmethyl-oxime

Click to download full resolution via product page

Caption: Synthesis workflow for Acetone O-pentafluorophenylmethyl-oxime.

Detailed Experimental Protocol: A Proposed Synthesis
This protocol is based on established methods for the O-alkylation of oximes.

Part A: Synthesis of Acetone Oxime

Dissolution: In a round-bottom flask, dissolve hydroxylamine hydrochloride in water.

Neutralization & Cooling: In a separate beaker, dissolve sodium hydroxide in water and cool

the solution in an ice bath.
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Reaction Initiation: Slowly add the cooled sodium hydroxide solution to the hydroxylamine

hydrochloride solution while maintaining a low temperature.

Acetone Addition: Add acetone to the reaction mixture.

Reaction & Extraction: Stir the mixture at room temperature. After the reaction is complete,

extract the acetone oxime with a suitable organic solvent (e.g., diethyl ether).

Purification: Dry the organic extract over anhydrous magnesium sulfate, filter, and remove

the solvent under reduced pressure to yield crude acetone oxime, which can be further

purified by recrystallization.

Part B: Synthesis of Acetone O-pentafluorophenylmethyl-oxime

Anion Formation: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, suspend

a strong base like sodium hydride in an anhydrous aprotic solvent (e.g., tetrahydrofuran or

dimethylformamide).

Oxime Addition: Slowly add a solution of the previously synthesized acetone oxime in the

same anhydrous solvent to the base suspension. This will generate the oximate anion.

Alkylation: To the resulting mixture, add O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine

hydrochloride (PFBHA).

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

Quenching & Extraction: Once the reaction is complete, carefully quench the reaction with

water. Extract the product with an organic solvent.

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and

concentrate it under reduced pressure. The crude product can then be purified by column

chromatography on silica gel.

Analytical Characterization
The pentafluorobenzyl group is a strong electrophore, making this molecule particularly

amenable to sensitive detection by gas chromatography with electron capture detection (GC-

ECD) and mass spectrometry (MS).
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Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary technique for the analysis of this compound. The derivatization of

acetone to its O-pentafluorobenzyl oxime significantly improves its chromatographic properties

and allows for highly sensitive detection.

Expected Mass Spectrum Fragmentation:

The mass spectrum is expected to be characterized by several key fragments. In positive-ion

electron ionization (EI) mode, a prominent peak at m/z 181 is anticipated, corresponding to the

stable pentafluorobenzyl cation ([C₆F₅CH₂]⁺).[4] Other expected fragments include the loss of

the pentafluorobenzyl group ([M-181]⁺) and the loss of the entire pentafluorobenzyloxy moiety

([M-197]⁺).[4]

[C₁₀H₈F₅NO]⁺˙ (M⁺˙)

[C₇H₂F₅]⁺ (m/z 181)
Pentafluorobenzyl cation

α-cleavage

[M-181]⁺

Loss of C₇H₂F₅

[M-197]⁺

Loss of C₇H₂F₅O

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two methyl groups

of the acetone moiety and a singlet for the methylene (-CH₂-) protons of the

pentafluorobenzyl group. The integration of these peaks would be in a 6:2 ratio, respectively.

¹³C NMR: The carbon NMR will show distinct signals for the methyl carbons, the imine

carbon (C=N), the methylene carbon, and the carbons of the pentafluorophenyl ring.

¹⁹F NMR: The fluorine NMR will display characteristic signals for the fluorine atoms on the

aromatic ring.
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Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the C=N bond of the

oxime, the C-F bonds of the pentafluorophenyl ring, and the C-H bonds of the methyl and

methylene groups. The absence of a broad O-H stretching band, which would be present in the

acetone oxime precursor, confirms the successful O-alkylation.

Applications in Research and Development
The primary application of Acetone O-pentafluorophenylmethyl-oxime lies in its role as a

derivatizing agent for the sensitive detection of acetone and other carbonyl compounds.

Analytical Derivatization
The derivatization of volatile and non-volatile carbonyl compounds with O-(2,3,4,5,6-

Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form their corresponding oximes is

a widely used technique in analytical chemistry.[5] This process is crucial for:

Enhanced Detectability: The pentafluorobenzyl group is highly electronegative, making the

resulting oxime derivative extremely sensitive to electron capture detection (ECD), a

common detector in gas chromatography.

Improved Chromatography: The derivatization increases the molecular weight and volatility

of the analytes, often leading to better separation and peak shape in GC analysis.

Structural Confirmation: The characteristic mass fragmentation pattern of the PFB oximes

provides a high degree of confidence in the identification of the original carbonyl compound.

[4]

This methodology is applied in various fields, including environmental monitoring for airborne

aldehydes and ketones, clinical analysis of biological fluids for metabolic profiling, and food and

beverage quality control.[3][6][7]

Potential in Drug Development
While direct applications of Acetone O-pentafluorophenylmethyl-oxime in drug development

are not established, the oxime functional group is of significant interest in medicinal chemistry.
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Bioisosterism: The oxime group can act as a bioisosteric replacement for other functional

groups in drug candidates to improve their pharmacokinetic or pharmacodynamic properties.

Prodrugs: The O-alkyl oxime linkage can be designed to be cleavable under specific

physiological conditions, making it a potential linker in prodrug design for the targeted

release of an active pharmaceutical ingredient.

Enzyme Inhibition: Oxime derivatives have been investigated as inhibitors for various

enzymes. The specific stereoelectronic properties of the oxime can be tailored to achieve

high binding affinity and selectivity.

Safety and Handling
Specific safety data for Acetone O-pentafluorophenylmethyl-oxime is not readily available.

Therefore, handling precautions should be based on the properties of its parent compounds,

acetone oxime and pentafluorobenzylated compounds.

General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Inhalation: Avoid inhaling dust or vapors.

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse

immediately with plenty of water.

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials

such as strong oxidizing agents.

Conclusion
Acetone O-pentafluorophenylmethyl-oxime is a valuable chemical tool, primarily serving as

a derivatizing agent for the ultra-sensitive analysis of acetone and other carbonyl compounds.

Its synthesis is straightforward, and its analytical properties are well-suited for modern

chromatographic and mass spectrometric techniques. While its direct role in drug development

is yet to be explored, the chemistry of the oxime functional group it possesses holds
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considerable potential in medicinal chemistry. This guide provides a solid foundation for

researchers and scientists working with or considering the use of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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